N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine
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Description
Scientific Research Applications
Glycine in Plant Stress Resistance
Glycine betaine (GB) and proline are organic osmolytes that accumulate in plants under environmental stresses such as drought and salinity. These compounds enhance plant stress tolerance by preserving enzyme and membrane integrity and mediating osmotic adjustment. Although the direct role of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine in plant stress resistance was not identified, the application of glycine derivatives in genetically engineered plants to improve tolerance against environmental stresses suggests a potential area for research into the effects of synthetic glycine compounds like this compound on plant biology (Ashraf & Foolad, 2007).
Glycine as a Neurotransmitter Modulator
Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS) through glycine receptors (GlyRs), playing a key role in neurological functions. Research into GlyRs has identified potential drug targets for conditions such as inflammatory pain, epilepsy, and spasticity. The modulation of GlyRs by compounds like GLYX-13, which enhances cognition and produces antidepressant effects without psychotomimetic side effects, highlights the therapeutic potential of glycine-related molecules in neuropsychiatric and neurological disorders (Moskal et al., 2014).
Glycine in Sleep Quality Improvement
Glycine ingestion before bedtime significantly improves subjective sleep quality in individuals with insomniac tendencies, potentially through mechanisms involving body temperature regulation and neurotransmitter actions. This suggests the value of exploring various glycine derivatives, including this compound, for their effects on sleep and circadian rhythms (Bannai & Kawai, 2012).
properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-16-7-13-20(14-8-16)28(25,26)22(15-21(23)24)17-9-11-19(12-10-17)27-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOKIENEPNAYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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